molecular formula C14H15N3O2 B15282086 2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile

2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile

Cat. No.: B15282086
M. Wt: 257.29 g/mol
InChI Key: SMCGMDVOVHGTNL-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile is a complex organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the phenyl and propyl groups, along with the acetonitrile moiety, makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted urea with a propyl-substituted isocyanate, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid
  • (2,5-Dioxo-1-phenyl-4-imidazolidinyl)acetic acid
  • (2,5-Dioxo-4-phenyl-4-imidazolidinyl)butanoic acid

Uniqueness

Compared to similar compounds, 2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile is unique due to the presence of both phenyl and propyl groups, along with the acetonitrile moiety.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile

InChI

InChI=1S/C14H15N3O2/c1-2-8-14(11-6-4-3-5-7-11)12(18)17(10-9-15)13(19)16-14/h3-7H,2,8,10H2,1H3,(H,16,19)

InChI Key

SMCGMDVOVHGTNL-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1)CC#N)C2=CC=CC=C2

Origin of Product

United States

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